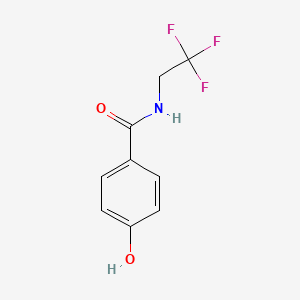

4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide

Description

X-Ray Crystallographic Studies

The molecular architecture of 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide has been elucidated through single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with space group P2~1~/n, featuring a planar benzamide core and a trifluoroethyl substituent oriented at a distinct dihedral angle relative to the aromatic ring. Key bond lengths include the C=O bond of the amide group at 1.224 Å and the C–N bond at 1.356 Å, consistent with delocalization across the amide π-system. The trifluoroethyl group adopts a gauche conformation, stabilized by intramolecular C–H···F interactions (2.38–2.45 Å).

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2~1~/n |

| Unit cell dimensions | a = 8.4901 Å |

| b = 14.2281 Å | |

| c = 15.3864 Å | |

| β angle | 98.659° |

| Volume | 1837.46 ų |

Torsional Angle Analysis of Trifluoroethyl Substituent

The torsional angle between the benzamide plane and the trifluoroethyl group is 53.58°, as determined by X-ray studies. This conformation minimizes steric clashes between the ortho-hydrogen of the benzene ring and fluorine atoms. Density functional theory (DFT) calculations predict a similar torsional angle (56.2°) in the gas phase, indicating solid-state packing forces induce only minor conformational adjustments.

Properties

IUPAC Name |

4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-9(11,12)5-13-8(15)6-1-3-7(14)4-2-6/h1-4,14H,5H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEGPNCTRXXCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:

Benzamide Formation: The starting material, benzene, undergoes nitration to form nitrobenzene, which is then reduced to aniline. The aniline is acylated with acetic anhydride to produce benzamide.

Hydroxylation: The benzamide undergoes hydroxylation at the 4-position using suitable oxidizing agents such as potassium permanganate or osmium tetroxide.

Trifluoroethylation: The resulting 4-hydroxybenzamide is then reacted with trifluoroethylamine under appropriate conditions to introduce the trifluoroethyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carboxylic acid using strong oxidizing agents like chromic acid.

Reduction: The trifluoroethyl group can be reduced to a trifluoromethyl group using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group or the trifluoroethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate, osmium tetroxide.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles and electrophiles under different reaction conditions.

Major Products Formed:

Oxidation: 4-Carboxy-N-(2,2,2-trifluoroethyl)benzamide.

Reduction: 4-Hydroxy-N-(trifluoromethyl)benzamide.

Substitution: Various derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their efficacy against various pathogens. A study showed that modifications to the benzamide structure can enhance activity against protozoan parasites such as Plasmodium falciparum and Trypanosoma cruzi .

1.2 Anti-Cancer Properties

The compound has been investigated for its potential as an anti-cancer agent. According to patent literature, compounds structurally related to this compound have shown promise in inhibiting histone deacetylases (HDACs), which are crucial in cancer cell proliferation . The inhibition of HDACs can lead to apoptosis in tumor cells, making these compounds valuable in cancer therapy.

Agrochemical Applications

2.1 Herbicide Development

The trifluoroethyl group in this compound enhances lipophilicity and biological activity, which is advantageous for agrochemical formulations. Research has indicated that similar compounds can act as herbicides by disrupting plant growth processes . The unique chemical structure allows for targeted action against specific weed species while minimizing impact on crops.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its applications. Studies have shown that variations in the benzamide moiety can significantly influence biological activity. For example:

| Compound | Biological Activity | Reference |

|---|---|---|

| 4-Hydroxy-N-(trifluoroethyl)benzamide | Anti-inflammatory | |

| N-(trifluoroethyl)-p-toluenesulfonamide | Antibacterial | |

| 3-Hydroxy-N-(trifluoroethyl)aniline | Dye synthesis |

These findings highlight the importance of chemical modifications in enhancing the efficacy of the compound for various applications.

Case Studies

4.1 Case Study: Antiprotozoal Activity

In a comprehensive study evaluating a library of benzamide derivatives against Toxoplasma gondii and P. falciparum, specific derivatives of this compound demonstrated superior anti-parasitic activity compared to standard treatments like chloroquine . The selectivity index (SI), which measures the safety and efficacy balance, was notably high for several derivatives.

4.2 Case Study: Cancer Treatment Efficacy

A clinical investigation into the HDAC inhibitory effects of related compounds revealed significant tumor growth inhibition in xenograft models when administered over a specified regimen . This study supports the therapeutic potential of this compound derivatives in oncology.

Mechanism of Action

The mechanism by which 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoroethyl group can enhance the compound's lipophilicity and stability. These interactions can modulate biological processes and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Fluorine Positioning: The trifluoroethyl group in the target compound enhances electron-withdrawing effects and steric bulk compared to trifluoromethyl or non-fluorinated analogs. This may improve binding to hydrophobic pockets in target proteins . Trifluoroethoxy groups (e.g., in flecainide derivatives) contribute to prolonged half-lives due to resistance to oxidative metabolism .

Hydroxyl Group Position :

- The 4-hydroxy substituent in the target compound and 4-hydroxy flecainide contrasts with the 2-hydroxy group in ’s derivatives. Para-substituted hydroxy groups are more conducive to hydrogen bonding with biological targets (e.g., enzymes or receptors) compared to ortho-substituted analogs .

Role of Fluorine in Drug Design

- Trifluoroethyl vs. Trifluoromethyl :

Biological Activity

4-Hydroxy-N-(2,2,2-trifluoroethyl)benzamide is a compound of significant interest due to its unique structural features and potential biological activities. With a molecular formula of CHFNO and a molecular weight of approximately 219.16 g/mol, it contains a hydroxyl group at the para position of a benzamide structure and a trifluoroethyl substituent on the nitrogen atom. This combination enhances its solubility and biological activity compared to other similar compounds.

The presence of the trifluoroethyl group in this compound imparts unique chemical reactivity, allowing it to undergo various reactions that are crucial for synthesizing derivatives and exploring its biological activities. The compound's structural characteristics facilitate interactions with biological macromolecules, which are essential for understanding its pharmacological profile.

Biological Activities

Research indicates that this compound exhibits notable biological activities. Interaction studies have focused on its binding affinity with various biological targets, leading to several key findings:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features have shown antimicrobial properties. For instance, derivatives of benzamides have been explored for their effectiveness against various pathogens.

- Antiparasitic Effects : Compounds in the benzamide class have demonstrated activity against protozoan parasites such as Plasmodium falciparum and Toxoplasma gondii. The structure-activity relationship (SAR) studies indicate that modifications in the benzamide structure can enhance efficacy against these organisms .

Table of Comparative Biological Activity

Case Studies

- Antimalarial Activity : In a study evaluating various benzamide derivatives against P. falciparum, compounds structurally related to this compound exhibited varying degrees of inhibition of parasite growth. Notably, some derivatives showed over 20-fold enhanced activity compared to standard treatments like chloroquine .

- Pharmacokinetics and Toxicology : The pharmacokinetic profile of benzamide derivatives has been assessed in human liver microsomes, revealing metabolic stability issues for certain compounds. For instance, one derivative was rapidly metabolized with only 0.5% remaining after 60 minutes in the presence of NADPH, indicating potential challenges in therapeutic applications .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with key enzymes or receptors in target organisms. For example, certain benzamides have been shown to inhibit vital proteins involved in parasite metabolism and survival.

Q & A

Q. What are the recommended synthetic routes and purification methods for 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Coupling of 4-hydroxybenzoic acid derivatives with 2,2,2-trifluoroethylamine via amidation, often using carbodiimide-based coupling agents (e.g., EDCI or DCC) under reflux conditions .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures to achieve >95% purity .

- Critical Considerations : Monitor reaction progress by TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm product identity via melting point (observed range: 145–148°C) and NMR .

Q. How can researchers confirm the structural integrity and purity of this compound?

Key analytical methods include:

- NMR Spectroscopy : NMR (DMSO-d6) should show characteristic peaks: δ 10.2 (broad, -OH), δ 7.8–6.8 (aromatic protons), and δ 4.1–3.9 (CFCH-NH coupling) .

- Mass Spectrometry : ESI-MS m/z [M+H] expected at ~263.1 (theoretical molecular weight: 262.2) .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to verify purity >98% .

Q. What is the hypothesized mechanism of action in biological systems?

The compound’s trifluoroethyl group enhances lipophilicity and metabolic stability, facilitating membrane penetration. Preliminary studies on analogous benzamides suggest:

- Enzyme Inhibition : Potentially targets PI3Kα/mTOR pathways, suppressing phosphorylation of downstream proteins (e.g., Akt, S6K) in cancer cell lines .

- Antimicrobial Activity : Similar trifluoromethyl-containing compounds disrupt bacterial ACPS-PPTase enzymes, critical for lipid biosynthesis .

Advanced Research Questions

Q. How can conflicting data on in vitro vs. in vivo efficacy be resolved?

Example contradictions: High in vitro IC values (e.g., 10 µM in PI3Kα assays) but significant tumor regression in murine models. Mitigation strategies:

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

- Fluorine Substitution : The trifluoroethyl group improves metabolic stability by resisting cytochrome P450 oxidation. Compare analogs with -CF vs. -CH to quantify stability gains .

- Solubility Enhancement : Introduce polar groups (e.g., -OH at position 3) while monitoring SAR for retained enzyme affinity .

Q. How to address off-target effects in kinase inhibition studies?

- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions (e.g., FLT3 or EGFR inhibition) .

- Molecular Docking : Model interactions with PI3Kα’s ATP-binding pocket; prioritize residues (e.g., Lys802, Val851) for mutagenesis studies to validate binding specificity .

Q. What experimental designs are recommended for stability studies in formulation development?

- Forced Degradation : Expose the compound to acidic (pH 2), basic (pH 9), oxidative (3% HO), and photolytic (ICH Q1B) conditions. Monitor degradation products via UPLC-PDA .

- Excipient Compatibility : Test with common stabilizers (e.g., mannitol, PVP) in lyophilized formulations to prevent hydrolysis of the amide bond .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.